![molecular formula C9H20N2 B1441034 2-(1-Propyl-3-pyrrolidinyl)ethylamine CAS No. 1219979-40-4](/img/structure/B1441034.png)
2-(1-Propyl-3-pyrrolidinyl)ethylamine
Overview
Description
2-(1-Propyl-3-pyrrolidinyl)ethylamine, also known as 3-PPP or 3-Pyrrolidinopropiophenone, is a chemical compound that belongs to the class of synthetic amines. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Sigma Receptor Ligands
2-(1-Propyl-3-pyrrolidinyl)ethylamine and its derivatives have been studied extensively as ligands for sigma receptors. These receptors are implicated in various neurological processes and diseases. For instance, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrated superpotent affinity for the sigma receptor, making it a potential base for developing novel therapeutic agents (de Costa et al., 1992). Further research on polyamines based on this compound revealed significant structural variation while retaining nanomolar affinity at sigma receptors, suggesting their pharmacological distinction (de Costa et al., 1994).
SPECT Imaging Agents
Studies have explored the potential of certain derivatives of this compound in single-photon emission computed tomography (SPECT) imaging. Compounds like N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were synthesized for this purpose, displaying binding affinity at sigma 1 and sigma 2 sites, indicating their potential as imaging agents (He et al., 1993).
Antibacterial Activity
A derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showed moderate antibacterial activity against S. aureus and E. coli, highlighting the potential of these compounds in antimicrobial research (Angelov et al., 2023).
Synthesis of Pyrrolidine Derivatives
The compound and its relatives have been utilized in the synthesis of various pyrrolidine derivatives. For instance, a study described the construction of an all-substituted pyrrolidine derivative with multiple stereogenic centers, achieved through a highly diastereoselective process (Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(1-propyl-3-pyrrolidinyl)ethylamine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the compound could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
2-(1-propylpyrrolidin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-6-11-7-4-9(8-11)3-5-10/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORSIUDDJDXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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